Field: Biochemistry
Application: DBU is used as a catalyst in the synthesis of enzymes.
Method: The process involves the use of magnetic nanoparticles for immobilizing enzymes.
Results: The yield of 1,3-dibutylurea could achieve 77% under solvent-free conditions and 60°C.
Field: Pharmaceutical Chemistry
Application: 1,3-Disubstituted ureas, which include 1,3-Dibutylurea, are essential intermediates of pharmaceuticals and biochemicals.
Field: Environmental Science
Application: DBU is a breakdown product of benomyl, the active ingredient in Benlate® fungicides.
N,N'-Dibutylurea is an organic compound with the molecular formula CHNO. It consists of two butyl groups attached to a urea moiety, making it a member of the urea family. The compound is a colorless liquid at room temperature and has a molecular weight of approximately 172.27 g/mol. Its structure is characterized by the presence of two butyl groups (CH) bonded to the nitrogen atoms of the urea functional group (NHCO). N,N'-Dibutylurea is known for its solubility in organic solvents and limited solubility in water, which influences its behavior in various applications and
These reactions are significant in understanding its stability and reactivity in various environments .
Research indicates that N,N'-Dibutylurea exhibits biological activity, particularly in agricultural contexts. It has been identified as a degradation product of Benomyl, a fungicide, suggesting potential implications for environmental toxicity and plant health. Studies have shown that N,N'-Dibutylurea can inhibit photosynthetic processes by affecting electron transport chains in plants, leading to reduced oxygen evolution and interference with metabolic functions .
N,N'-Dibutylurea can be synthesized through various methods:
N,N'-Dibutylurea has several applications across different fields:
Its unique properties make it valuable for research and development in both industrial and agricultural contexts .
Studies have explored the interactions of N,N'-Dibutylurea with various biological systems:
These interactions highlight its significance in both ecological and biochemical studies .
Several compounds are structurally or functionally similar to N,N'-Dibutylurea. Below are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethylurea | CHNO | Shorter ethyl chains; more soluble in water |
| Dipropylurea | CHNO | Intermediate chain length; different solubility |
| N,N'-Dimethylurea | CHNO | Smaller size; higher volatility |
| N,N'-Diisobutylurea | CHNO | Larger isobutyl groups; distinct physical properties |
N,N'-Dibutylurea's unique combination of two butyl groups contributes to its specific solubility characteristics and biological activity, distinguishing it from other urea derivatives .